molecular formula C22H29N3O4S B2885485 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897612-01-0

4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2885485
CAS No.: 897612-01-0
M. Wt: 431.55
InChI Key: HTEBVRCZXUCERC-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a benzamide core substituted with an isopropoxy group and a sulfonyl-ethyl linkage to a phenylpiperazine moiety. Such structural features suggest it may interact with various biological targets, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 4-isopropoxybenzoic acid with an appropriate amine to form the benzamide core.

    Sulfonylation: The next step is the introduction of the sulfonyl group. This can be achieved by reacting the benzamide with a sulfonyl chloride derivative under basic conditions.

    Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonyl-ethyl intermediate reacts with 4-phenylpiperazine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of reagents, reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic ring and the piperazine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions facilitate substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may act as a lead compound for developing drugs targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Biological Studies: The compound can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.

    Industrial Applications: Its derivatives might be useful in the synthesis of advanced materials or as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action for 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide likely involves binding to specific receptors or enzymes in the body. The phenylpiperazine moiety suggests potential interaction with serotonin or dopamine receptors, influencing neurotransmission pathways. The sulfonyl group may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-phenylpiperazine derivatives: These compounds share the piperazine core and are known for their psychoactive properties.

    Benzamide derivatives: Commonly used in medicinal chemistry for their diverse biological activities.

Uniqueness

4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to its combined structural features, which may confer distinct pharmacological properties compared to other benzamide or piperazine derivatives. Its specific substitutions could result in unique binding profiles and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-18(2)29-21-10-8-19(9-11-21)22(26)23-12-17-30(27,28)25-15-13-24(14-16-25)20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEBVRCZXUCERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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